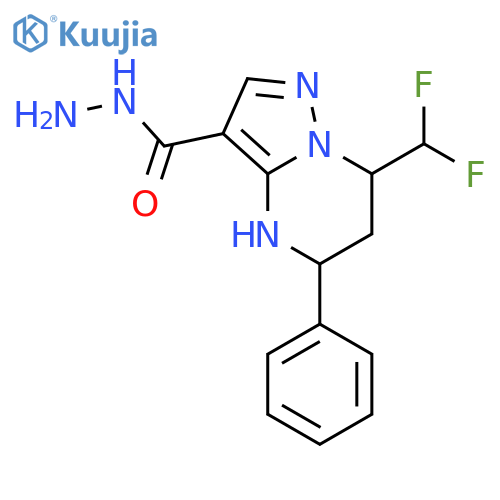Cas no 438220-44-1 (7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide)

438220-44-1 structure
商品名:7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide
CAS番号:438220-44-1
MF:C14H15F2N5O
メガワット:307.298609018326
MDL:MFCD02253830
CID:3058664
PubChem ID:4652377
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- <br>7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-c arbohydrazide
- 7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide
- AKOS000308051
- BBL038314
- 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
- EN300-228208
- 7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid hydrazide
- STK301715
- 438220-44-1
- 7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
- CS-0304281
-
- MDL: MFCD02253830
- インチ: InChI=1S/C14H15F2N5O/c15-12(16)11-6-10(8-4-2-1-3-5-8)19-13-9(14(22)20-17)7-18-21(11)13/h1-5,7,10-12,19H,6,17H2,(H,20,22)
- InChIKey: INMDACFFQUQKLE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 307.12446644Da
- どういたいしつりょう: 307.12446644Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 85Ų
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-228208-2.5g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-2.5g |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 2.5g |
¥29592.00 | 2024-05-13 | |
| Enamine | EN300-228208-0.25g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-100mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 100mg |
¥6067.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-500mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 500mg |
¥14742.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-50mg |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 50mg |
¥3499.00 | 2024-05-13 | |
| Enamine | EN300-228208-5g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-228208-1.0g |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374951-1g |
7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
438220-44-1 | 98% | 1g |
¥16351.00 | 2024-05-13 | |
| Fluorochem | 026826-1g |
7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid hydrazide |
438220-44-1 | 1g |
£468.00 | 2022-03-01 |
7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
438220-44-1 (7-(difluoromethyl)-5-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carbohydrazide) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
